
2,2,2-Trichloroethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloroethanethioamide is a chemical compound characterized by the presence of three chlorine atoms and a thioamide group attached to an ethanolic backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethanethioamide typically involves the reaction of 2,2,2-Trichloroethanol with thionating agents. One common method is the reaction of 2,2,2-Trichloroethanol with phosphorus pentasulfide (P4S10) under controlled conditions to introduce the thioamide group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloroethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2,2-Trichloroethanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used to study enzyme inhibition and protein interactions due to its reactive thioamide group.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloroethanethioamide involves its interaction with biological molecules through its thioamide group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloroethanol: Similar in structure but lacks the thioamide group, making it less reactive in certain chemical reactions.
Thioacetamide: Contains a thioamide group but lacks the chlorine atoms, resulting in different reactivity and applications.
2,2,2-Trichloroacetamide: Similar in structure but contains an amide group instead of a thioamide group, leading to different chemical properties.
Uniqueness
2,2,2-Trichloroethanethioamide is unique due to the combination of its thioamide group and three chlorine atoms, which confer distinct reactivity and potential applications in various fields. This combination allows for versatile chemical transformations and interactions with biological molecules, making it a valuable compound in research and industry.
Propiedades
Número CAS |
73392-38-8 |
|---|---|
Fórmula molecular |
C2H2Cl3NS |
Peso molecular |
178.5 g/mol |
Nombre IUPAC |
2,2,2-trichloroethanethioamide |
InChI |
InChI=1S/C2H2Cl3NS/c3-2(4,5)1(6)7/h(H2,6,7) |
Clave InChI |
SWJJBVJVRZLHBW-UHFFFAOYSA-N |
SMILES canónico |
C(=S)(C(Cl)(Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


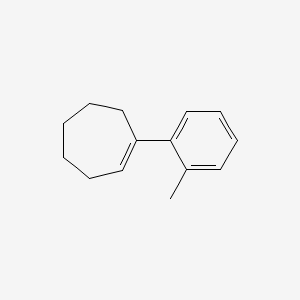

![2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid](/img/structure/B13998721.png)

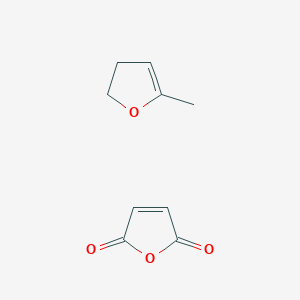
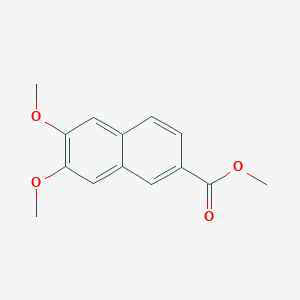


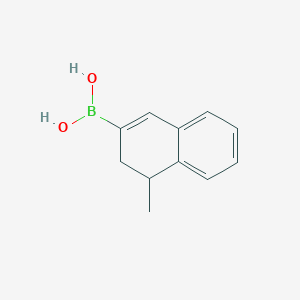
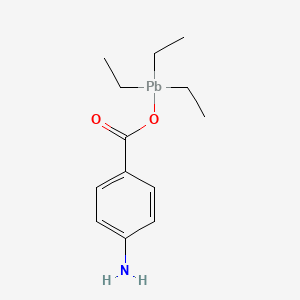
![5-[Methyl-[4-[methyl-(5-oxo-3,4-dihydropyrrol-2-yl)amino]but-2-ynyl]amino]-3,4-dihydropyrrol-2-one](/img/structure/B13998751.png)
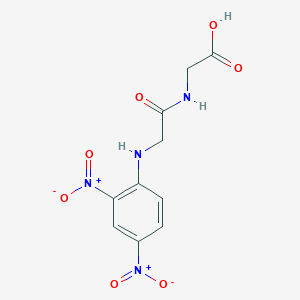
![N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine](/img/structure/B13998767.png)

